molecular formula C16H23Cl2N3S B5991003 1-(3,4-Dichlorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea

1-(3,4-Dichlorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea

Cat. No.: B5991003
M. Wt: 360.3 g/mol
InChI Key: JOSXSHDNNUJDIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is a synthetic organic compound It is characterized by the presence of a thiourea group attached to a dichlorophenyl ring and a tetramethylpiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea typically involves the reaction of 3,4-dichloroaniline with 2,2,6,6-tetramethylpiperidine-4-thiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea: Similar structure but with a urea group instead of thiourea.

    1-(3,4-Dichlorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)guanidine: Contains a guanidine group instead of thiourea.

Uniqueness

1-(3,4-Dichlorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiourea group, in particular, allows for unique interactions with biological molecules, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23Cl2N3S/c1-15(2)8-11(9-16(3,4)21-15)20-14(22)19-10-5-6-12(17)13(18)7-10/h5-7,11,21H,8-9H2,1-4H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSXSHDNNUJDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=S)NC2=CC(=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.